molecular formula C16H14N8O B2899576 5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-75-7

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2899576
CAS RN: 443329-75-7
M. Wt: 334.343
InChI Key: MVDHIDVDMAXJRY-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains a tetrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a tetrazole ring . This core is substituted with various functional groups, including a methyl group, a pyridin-3-yl group, and a pyridin-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The tetrazolo[1,5-a]pyrimidine core is a bicyclic structure, and the molecule also contains two pyridine rings .

Scientific Research Applications

Anion Receptor Studies

This compound, due to its structural features, can act as an anion receptor. The pyridine and tetrazolopyrimidine moieties can engage in electrostatic interactions with anions, which is crucial for studying anion transport mechanisms and developing sensors for anion detection in biological systems .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds and its planar structure make it suitable for creating supramolecular assemblies. These structures are essential for developing new materials with specific mechanical, optical, or electronic properties .

Catalysis

The pyridine units in the compound can serve as ligands in catalytic complexes. Such complexes are often used in organic synthesis processes, including cross-coupling reactions, which are fundamental in pharmaceutical drug development .

Anti-Fibrosis Drug Research

Pyrimidine derivatives, including this compound, have shown potential in anti-fibrosis activity. They can inhibit the expression of collagen and other fibrotic markers, making them candidates for the development of anti-fibrotic drugs .

Biological Process Regulation

Due to its potential for hydrogen bonding, this compound could interact with biological macromolecules, influencing biological processes such as enzyme inhibition or receptor activation, which is valuable in drug discovery and biochemical research .

Computational Chemistry

The compound’s crystal structure and interaction energies can be studied using computational methods. This helps in understanding its behavior in different environments and can guide the design of related compounds with improved properties for various applications .

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities and applications. For instance, pyridine derivatives are in great demand as synthons for pharmaceutical products . Therefore, this compound could potentially be explored for its pharmaceutical applications.

properties

IUPAC Name

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O/c1-10-13(15(25)20-12-3-2-6-18-9-12)14(11-4-7-17-8-5-11)24-16(19-10)21-22-23-24/h2-9,14H,1H3,(H,20,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDHIDVDMAXJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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